molecular formula C19H18N2O2 B5254565 2-amino-7-hydroxy-4-[4-(propan-2-yl)phenyl]-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-4-[4-(propan-2-yl)phenyl]-4H-chromene-3-carbonitrile

Cat. No.: B5254565
M. Wt: 306.4 g/mol
InChI Key: IWGWSMKLDSKPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-7-hydroxy-4-[4-(propan-2-yl)phenyl]-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of 2-amino-4H-chromenes. These compounds are known for their diverse biological activities and potential pharmacological properties. The chromene core structure is a common motif in many natural products and synthetic compounds, making it a significant target for chemical research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-hydroxy-4-[4-(propan-2-yl)phenyl]-4H-chromene-3-carbonitrile typically involves a multi-component reaction (MCR) strategy. One common method involves the reaction of an aldehyde, malononitrile, and a phenol derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are increasingly being applied to the synthesis of heterocyclic compounds like this compound .

Chemical Reactions Analysis

Types of Reactions

2-amino-7-hydroxy-4-[4-(propan-2-yl)phenyl]-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-amino-7-hydroxy-4-[4-(propan-2-yl)phenyl]-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with DNA or proteins, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-7-hydroxy-4-[4-(propan-2-yl)phenyl]-4H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the hydroxyl group at specific positions enhances its potential as a pharmacologically active compound .

Properties

IUPAC Name

2-amino-7-hydroxy-4-(4-propan-2-ylphenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-11(2)12-3-5-13(6-4-12)18-15-8-7-14(22)9-17(15)23-19(21)16(18)10-20/h3-9,11,18,22H,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGWSMKLDSKPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.